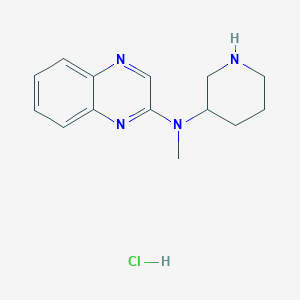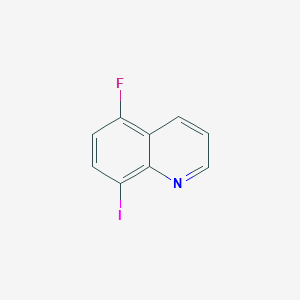
(3,4-diphenylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Diphenylphenyl)boronic acid is an organic compound with the chemical formula C18H15BO2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,4-diphenylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often utilizes large-scale hydroboration reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings for the production of complex boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: (3,4-Diphenylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors such as lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various boronic esters, borates, and complex organic molecules synthesized through cross-coupling reactions .
Scientific Research Applications
(3,4-Diphenylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-diphenylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug development. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond .
Comparison with Similar Compounds
(3,5-Diphenylphenyl)boronic acid: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3-Formylphenylboronic acid and 4-Formylphenylboronic acid: Used in similar synthetic applications but with different functional groups that affect their chemical behavior.
Uniqueness: (3,4-Diphenylphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and suitability for certain applications, such as the formation of specific carbon-carbon bonds in organic synthesis .
Properties
Molecular Formula |
C18H15BO2 |
|---|---|
Molecular Weight |
274.1 g/mol |
IUPAC Name |
(3,4-diphenylphenyl)boronic acid |
InChI |
InChI=1S/C18H15BO2/c20-19(21)16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13,20-21H |
InChI Key |
BKRFBMOLSSEWJR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)





![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)



![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)
